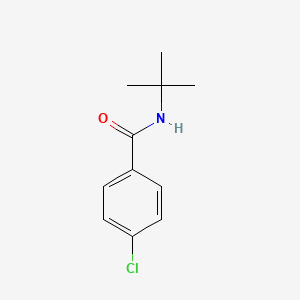

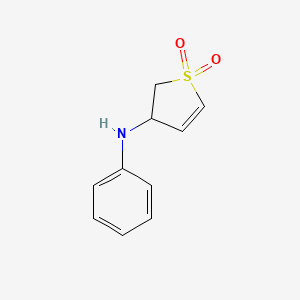

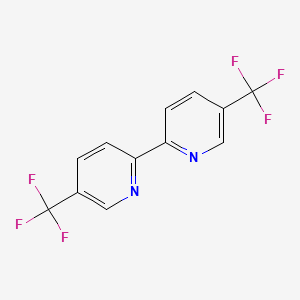

![molecular formula C10H6ClF3N2O B1269157 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide CAS No. 63034-98-0](/img/structure/B1269157.png)

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

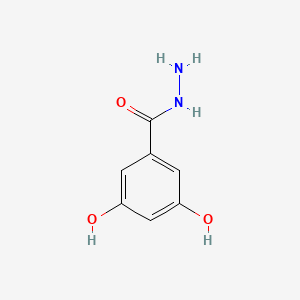

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide is a compound of interest due to its unique chemical structure and properties. This analysis draws upon various research studies to provide a comprehensive understanding of its synthesis, structure, and chemical behavior.

Synthesis Analysis

The synthesis of compounds related to N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide involves multiple steps, including acylation, nucleophilic addition, and cyclization reactions. For instance, a study detailed the synthesis of a structurally related compound through the acylation reaction of trifluoroacetic anhydride with specific nitriles, highlighting the protocol's efficiency and environmental friendliness (Wang et al., 2014).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods are commonly used to elucidate the molecular structure of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide derivatives. These analyses reveal details about the compound's crystal structure and molecular conformation, aiding in the understanding of its chemical behavior and reactivity (Priyanka et al., 2022).

Chemical Reactions and Properties

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide undergoes various chemical reactions, including halogenation, nucleophilic substitution, and addition reactions. These reactions are influenced by the compound's functional groups and molecular structure. For example, the presence of the cyano and acetamide groups facilitates nucleophilic addition reactions, leading to the formation of diverse derivatives with potential biological activity (Shainyan et al., 2015).

科学的研究の応用

Antimicrobial Properties

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide and its derivatives have been extensively studied for their antimicrobial properties. For instance, a study synthesized novel Quinoline‐Thiazole derivatives from 2-cyanoacetamide, demonstrating significant antibacterial and antifungal activities (Desai et al., 2012). Another research synthesized and evaluated the antimicrobial effectiveness of various isoxazole-based heterocycles, again utilizing 2-cyanoacetamide (Darwish et al., 2014).

Application in Epoxy Resins

Cyanoacetamides, a group to which N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide belongs, have been identified as novel curing agents for epoxy resins. A study by Renner et al. (1988) explored this application, revealing the potential for producing clear, tough solids with high mechanical strength and adhesion to metal surfaces (Renner et al., 1988).

Synthesis of Heterocyclic Compounds

Another significant application of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide is in the synthesis of heterocyclic compounds. Research has shown that this compound can be used to create various heterocyclic derivatives with potential pharmaceutical applications. For instance, Darwish et al. (2014) used it to synthesize new heterocyclic compounds incorporating sulfamoyl moiety with antimicrobial potential (Darwish et al., 2014).

Inhibitors of NF-kappaB and AP-1 Gene Expression

Research by Palanki et al. (2000) utilized compounds structurally related to N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide to study their inhibitory effects on NF-kappaB and AP-1 gene expression, highlighting a potential pharmaceutical application (Palanki et al., 2000).

Safety And Hazards

将来の方向性

Trifluoromethyl groups, such as the one in “N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide”, are often used in the agrochemical and pharmaceutical industries . The unique properties of these groups contribute to the biological activities of the compounds they are part of . Therefore, it is expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future .

特性

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3N2O/c11-7-2-1-6(10(12,13)14)5-8(7)16-9(17)3-4-15/h1-2,5H,3H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQYAJTXRBPHHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)NC(=O)CC#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353258 |

Source

|

| Record name | N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide | |

CAS RN |

63034-98-0 |

Source

|

| Record name | N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。